molecular formula C19H26N4O5S B2915357 2,4-Dimethoxy-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 1020979-16-1

2,4-Dimethoxy-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2915357
CAS No.: 1020979-16-1
M. Wt: 422.5
InChI Key: GFXKFRZJNWXAOO-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with two methoxy groups at positions 2 and 2. A piperazine ring, sulfonylated at the para-position by a 5-methoxy-2,4-dimethylphenyl group, is attached to position 3. Its design leverages sulfonamide and pyrimidine motifs, common in medicinal chemistry for their pharmacokinetic and target-binding properties .

Properties

IUPAC Name

2,4-dimethoxy-6-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O5S/c1-13-10-14(2)16(11-15(13)26-3)29(24,25)23-8-6-22(7-9-23)17-12-18(27-4)21-19(20-17)28-5/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXKFRZJNWXAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethoxy-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine, identified by its CAS number 1020979-16-1, is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N4O5SC_{19}H_{26}N_{4}O_{5}S with a molecular weight of 422.5 g/mol. The structure features a pyrimidine core substituted with methoxy groups and a piperazine moiety linked to a sulfonyl group, which is critical for its biological activity.

PropertyValue
CAS Number1020979-16-1
Molecular FormulaC19H26N4O5S
Molecular Weight422.5 g/mol

Research indicates that compounds containing piperazine and pyrimidine derivatives can exhibit various biological activities, including:

  • Antitumor Activity : Similar compounds have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial properties against both gram-positive and gram-negative bacteria.
  • CNS Activity : Piperazine derivatives are known for their neuroactive properties, potentially acting as inhibitors of acetylcholinesterase, which may have implications for neurodegenerative diseases.

Antitumor Efficacy

A study evaluated the cytotoxic effects of similar pyrimidine derivatives on breast cancer cell lines (MDA-MB-231). The results indicated that modifications in the structure, such as the introduction of electron-withdrawing groups, significantly enhanced cytotoxicity. For instance, compounds with IC50 values lower than 30 µM were considered potent inhibitors of tumor growth .

Antimicrobial Activity

Another investigation into piperazine derivatives highlighted their ability to inhibit bacterial growth. Compounds were tested against various pathogens, showing notable activity with minimum inhibitory concentrations (MICs) in the low micromolar range. The presence of the sulfonyl group was crucial for enhancing antimicrobial potency .

Case Studies

  • Breast Cancer Cell Line Study : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against MDA-MB-231 cells. The study found that structural modifications led to varied cytotoxic effects, with some compounds exhibiting IC50 values as low as 27.6 µM .
  • Neuroprotective Effects : Research on piperazine derivatives indicated potential use in treating Alzheimer's disease by inhibiting acetylcholinesterase activity. This suggests that similar compounds could be explored for neuroprotective applications .

Comparison with Similar Compounds

Structural Analogues: Core Modifications and Substituent Variations

The following table summarizes key structural and molecular differences:

Compound Name Core Structure Substituents on Sulfonyl Group Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Pyrimidine 5-Methoxy-2,4-dimethylphenyl Not explicitly stated (≈C23H29N5O5S) ~470 (estimated)
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-{4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine Pyridazine 5-Methoxy-2,4-dimethylphenyl C22H28N6O3S 456.6
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine Pyrimidine 2,5-Dimethoxyphenyl + CF3 C18H21F3N4O4S 446.4
4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine Pyrimidine 3,4-Dimethylphenyl + Cyclopropyl C19H24N4O2S 372.5
3-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine Pyridazine 2-Methoxy-4,5-dimethylphenyl + Thiophene C21H24N4O3S2 444.6
Key Observations:

Core Flexibility :

  • The pyrimidine core is retained in the target compound and analogues (e.g., ), while pyridazine derivatives () exhibit altered electronic properties due to the six-membered ring with two adjacent nitrogen atoms .
  • The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic stability compared to methoxy substituents .

3,4-Dimethylphenyl () and 2,5-dimethoxyphenyl () substituents modify steric and electronic profiles, impacting solubility and target affinity .

Functional Additions :

  • Cyclopropyl () and thiophene () groups introduce conformational rigidity and π-π stacking capabilities, respectively, which may enhance selectivity .

Physicochemical and Pharmacological Properties

  • Solubility : Methoxy and sulfonyl groups generally improve aqueous solubility, but bulky substituents (e.g., 5-methoxy-2,4-dimethylphenyl) may reduce it .
  • Bioactivity : Pyrimidine-sulfonamide hybrids are associated with kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity, though specific data for the target compound is lacking .

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